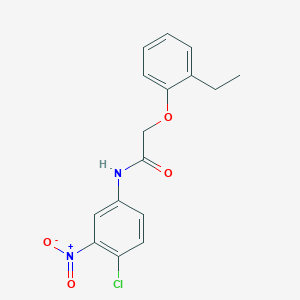

![molecular formula C19H19N3O B5598855 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

2-[4-(cyclopentylamino)-2-quinazolinyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenols are hydroxy aromatic compounds where one or more hydroxyl groups are directly attached to the carbon atoms of the benzene ring . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

Phenolic compounds can be synthesized through various methods. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group .Aplicaciones Científicas De Investigación

Anti-Angiogenesis Activity

2-[4-(cyclopentylamino)-2-quinazolinyl]phenol: derivatives have shown potent anti-angiogenesis activities. This is particularly relevant in cancer research, as angiogenesis plays a crucial role in tumor growth and metastasis. By inhibiting the formation of new blood vessels, these compounds can potentially restrict the supply of nutrients to tumors, thereby inhibiting their growth .

Cytotoxicity Against Tumor Cells

These compounds have been evaluated for their cytotoxic effects on tumor cells. They display similar cytotoxicity against tumor cells when compared to previously reported compounds, but with a higher cytotoxicity against human umbilical vein endothelial cells (HUVECs), indicating a potential for use in targeted cancer therapies .

Inhibition of Cell Migration and Adhesion

The derivatives of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol have demonstrated significant inhibitory effects on the migration and adhesion of HUVECs. This suggests a potential application in preventing the spread of cancer cells and metastasis .

In Vivo Anti-Angiogenesis

In vivo studies, such as the chick embryo chorioallantoic membrane (CAM) assay, have shown that these compounds exhibit significant anti-angiogenesis activities. This further supports their potential use in developing anti-cancer therapies .

Antioxidant Properties

Related compounds with the cyclopentylamino group have been studied for their antioxidant properties. While not directly linked to 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol , these studies suggest that similar compounds could also possess antioxidant capabilities, which may be beneficial in protecting cells from oxidative stress .

11β-HSD Inhibitory Activities

Compounds structurally related to 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol have shown inhibitory activities against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the metabolism of steroids and its inhibition could have therapeutic applications in diseases related to steroid imbalances .

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown significant inhibitory activity against 11β-hsd1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells .

Mode of Action

Based on the observed inhibitory activity against 11β-hsd1 , it can be hypothesized that this compound may interact with the enzyme, potentially altering its conformation and inhibiting its activity. This could result in decreased conversion of inactive glucocorticoids to their active forms, thereby modulating the physiological effects of these hormones.

Biochemical Pathways

Inhibition of 11β-hsd1 would primarily impact the glucocorticoid pathway . Glucocorticoids are involved in various physiological processes, including immune response, metabolism, and stress response. Therefore, modulation of 11β-HSD1 activity could have downstream effects on these processes.

Result of Action

The molecular and cellular effects of 2-[4-(cyclopentylamino)-2-quinazolinyl]phenol’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11β-HSD1 , its primary effect would be a reduction in the intracellular levels of active glucocorticoids. This could potentially modulate various cellular processes regulated by these hormones, including inflammation, immune response, and metabolic processes.

Propiedades

IUPAC Name |

2-[4-(cyclopentylamino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-17-12-6-4-10-15(17)19-21-16-11-5-3-9-14(16)18(22-19)20-13-7-1-2-8-13/h3-6,9-13,23H,1-2,7-8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHONHOHLSXUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

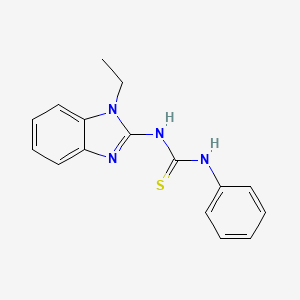

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

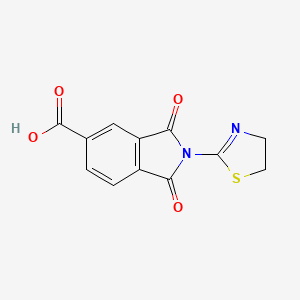

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)